methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate
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Overview
Description
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate is an organic compound that features a thiophene ring substituted with a tert-butyldimethylsilyloxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by esterification reactions. One common method involves the reaction of 5-(hydroxymethyl)thiophene-2-carboxylic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the tert-butyldimethylsilyloxy derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the ester and silyloxy groups can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine: Another silyloxy-substituted heterocycle with similar protective properties.
Uniqueness
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the thiophene ring enhances its potential for electronic applications, while the silyloxy group provides protection and facilitates further functionalization .
Properties
Molecular Formula |
C14H24O3SSi |
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Molecular Weight |
300.49 g/mol |
IUPAC Name |
methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate |
InChI |
InChI=1S/C14H24O3SSi/c1-14(2,3)19(5,6)17-10-12-8-7-11(18-12)9-13(15)16-4/h7-8H,9-10H2,1-6H3 |
InChI Key |
NSXLKBVUIRHTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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